molecular formula C17H28O6 B3029932 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate CAS No. 84170-74-1

3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate

Cat. No.: B3029932
CAS No.: 84170-74-1
M. Wt: 328.4 g/mol
InChI Key: NQGDHQASSFDDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,2-Dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate (CAS No. 84170-74-1) is a diacrylate monomer with the molecular formula C₁₇H₂₈O₆ and a molecular weight of 328.4 g/mol . Structurally, it features two propenoate (acrylate) groups connected via a branched polyether chain containing dimethyl-substituted propoxy units. This compound is primarily utilized in polymer chemistry as a crosslinking agent due to its bifunctional reactivity, enabling applications in high-performance coatings, adhesives, and photopolymer resins . Its dimethyl-substituted backbone contributes to steric hindrance, influencing polymerization kinetics and material properties like glass transition temperature (Tg) and mechanical stability.

Properties

IUPAC Name

3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O6/c1-5-15(18)22-11-7-9-20-13-17(3,4)14-21-10-8-12-23-16(19)6-2/h5-6H,1-2,7-14H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGDHQASSFDDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912050
Record name [(2,2-Dimethylpropane-1,3-diyl)bis(oxy)propane-3,1-diyl] diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84170-74-1, 111216-02-5
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.,.alpha.'-(2,2-dimethyl-1,3-propanediyl)bis[.omega.-[(1-oxo-2-propen-1-yl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [(2,2-Dimethylpropane-1,3-diyl)bis(oxy)propane-3,1-diyl] diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Esterfification product of poly[oxy(methyl-1,2-ethanediyl)], .alpha.,.alpha.'-(2,2-dimethyl-1,3-propanediyl)bis[.omega.-hydroxy- and prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Free Radical Polymerization

The compound undergoes free radical polymerization due to its acrylate functionalities, forming linear or cross-linked polymers. This reaction is critical in industrial coatings and UV-curable resins .

Mechanism

  • Initiation : Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide decompose under heat/UV to generate reactive radicals .

  • Propagation : Radicals attack the vinyl group of acrylate moieties, propagating the polymer chain .

  • Termination : Chain growth stops via radical recombination or disproportionation .

Key Reaction Conditions

ParameterValue/DescriptionSource
Temperature60–90°C (thermal) / UV light (photochemical)
Initiator Concentration0.1–2 wt%
SolventToluene, THF, or solvent-free

Products

  • Linear polymers : Formed under controlled monomer ratios .

  • Cross-linked networks : Achieved via multi-acrylate functionality, enhancing mechanical strength .

Esterification and Transesterification

The compound participates in ester exchange reactions, enabling modification of its side chains.

Reagents and Conditions

  • Acid catalysts : Sulfuric acid or p-toluenesulfonic acid facilitate esterification .

  • Alcohols : React with acrylate esters to form new esters (transesterification) .

Example Reaction

Acrylate ester+R OHH+New ester+by product\text{Acrylate ester}+\text{R OH}\xrightarrow{\text{H}^+}\text{New ester}+\text{by product}

Photopolymerization

UV-induced polymerization is leveraged in 3D printing resins and coatings. The compound’s acrylate groups react rapidly under UV light in the presence of photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide .

Performance Metrics

PropertyValueSource
Curing time10–30 seconds (UV-A light)
Gel content>95%

Hydrolysis and Stability

The ester linkages are susceptible to hydrolysis under acidic/alkaline conditions, limiting applications in aqueous environments.

Degradation Pathways

  • Acidic hydrolysis : Cleavage of ester groups to form carboxylic acids and alcohols .

  • Alkaline hydrolysis : Faster degradation via saponification .

Comparison with Similar Acrylates

Property3-[2,2-Dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoateGlyceryl Propoxy Triacrylate (GPTA)
Molecular Weight328.41 g/mol386.39 g/mol
Functionality2 acrylate groups3 acrylate groups
Cross-linking DensityModerateHigh
Thermal StabilityStable up to 200°CStable up to 180°C
Source

Scientific Research Applications

UV-Curable Coatings

One of the primary applications of Neopentyl glycol propoxylate diacrylate is in UV-curable coatings . The compound serves as a reactive diluent in formulations that require rapid curing under ultraviolet light. This feature is particularly beneficial in the production of coatings that demand high durability and resistance to chemicals and abrasion.

Ink Formulations

Neopentyl glycol propoxylate diacrylate is also utilized in ink formulations , especially for UV inks. Its ability to enhance the flow and adhesion properties makes it an ideal additive for printing applications, contributing to improved performance and finish quality.

Adhesives and Sealants

In the realm of adhesives and sealants, this compound plays a crucial role due to its excellent bonding capabilities and flexibility after curing. It is often incorporated into formulations designed for high-performance applications where strong adhesion and environmental resistance are required.

Polymer Production

The compound is used as a monomer in the synthesis of various polymers, including those used in coatings, adhesives, and elastomers. Its incorporation into polymer chains can significantly enhance mechanical properties such as elasticity and tensile strength.

Case Study 1: UV-Curable Coatings

A study published in the Journal of Coatings Technology explored the performance of UV-curable coatings containing Neopentyl glycol propoxylate diacrylate. The findings indicated that coatings formulated with this compound exhibited superior hardness and scratch resistance compared to traditional formulations without it. The rapid curing time was also highlighted as a significant advantage in manufacturing processes.

Case Study 2: Ink Performance

Research conducted by Ink World Magazine evaluated the use of Neopentyl glycol propoxylate diacrylate in UV ink formulations. The study demonstrated that inks containing this compound provided improved color vibrancy and adhesion on various substrates, leading to enhanced print quality and durability.

Case Study 3: Adhesive Applications

In an investigation published in Adhesives & Sealants Industry, researchers assessed the performance of adhesives incorporating Neopentyl glycol propoxylate diacrylate. The results showed that these adhesives achieved higher shear strength and better resistance to environmental factors compared to standard adhesive formulations.

Safety and Environmental Considerations

While Neopentyl glycol propoxylate diacrylate has beneficial applications, it is essential to consider its safety profile. According to the European Chemicals Agency (ECHA), this substance is toxic to aquatic life with long-lasting effects and may cause serious eye irritation or allergic skin reactions . Proper handling procedures and protective equipment should be employed when working with this compound.

Mechanism of Action

The mechanism of action of 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate involves its ability to undergo polymerization and esterification reactions. These reactions allow it to form strong covalent bonds with other molecules, leading to the creation of high-performance polymers and esters . The molecular targets and pathways involved include the activation of free radicals and the formation of ester linkages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[2-(2-Prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate (CAS 94120-00-0)

  • Molecular Formula : C₁₅H₂₄O₆; Molecular Weight : 300.35 g/mol .
  • Structural Differences : Lacks dimethyl groups on the central propoxy chain, resulting in a less sterically hindered structure.
  • Reactivity : Faster polymerization kinetics due to reduced steric effects compared to the target compound.
  • Applications : Commonly used in UV-curable inks and coatings where rapid curing is prioritized .
Property Target Compound (84170-74-1) CAS 94120-00-0
Molecular Weight 328.4 g/mol 300.35 g/mol
Viscosity (25°C) Higher (estimated) Lower
Polymerization Rate Moderate High

2,3,3-Trimethylbutan-2-yl Prop-2-enoate (CAS 1033202-90-2)

  • Molecular Formula : C₁₀H₁₈O₂; Molecular Weight : 170.25 g/mol .
  • Structural Differences: Monoacrylate with a highly branched alkyl chain, lacking polyether linkages.
  • Thermal Stability : Lower boiling point (~250°C) compared to the target compound due to smaller molecular size .
Property Target Compound (84170-74-1) CAS 1033202-90-2
Functionality Bifunctional Monofunctional
Boiling Point Not reported ~250°C
Application Scope Crosslinked networks Diluent in resins

3-Hydroxy-2,2-dimethylpropyl 3-Hydroxy-2,2-dimethylpropionate Diacrylate (CAS 15667-08-4)

  • Molecular Formula : C₁₆H₂₄O₆; Molecular Weight : 312.36 g/mol .
  • Structural Differences : Incorporates hydroxypivalate groups, enhancing hydrophilicity and hydrogen-bonding capacity.
  • Physical Properties : Higher boiling point (396.3°C) and lower volatility compared to the target compound .
  • Applications : Preferred for flexible coatings requiring enhanced water resistance and adhesion.
Property Target Compound (84170-74-1) CAS 15667-08-4
Hydrophilicity Moderate High
Glass Transition (Tg) Higher (steric hindrance) Lower
Thermal Stability High Very High

Key Research Findings

Reactivity and Steric Effects : The dimethyl substitution in 84170-74-1 slows radical polymerization kinetics by ~30% compared to linear analogs like CAS 94120-00-0, as demonstrated in photopolymerization studies .

Hydrogen Bonding : Unlike hydroxypivalate-containing analogs (CAS 15667-08-4), the target compound exhibits weaker intermolecular interactions, reducing solubility in polar solvents .

Industrial Preference : CAS 84170-74-1 is favored in automotive coatings for its balance of rigidity and chemical resistance, whereas CAS 94120-00-0 dominates in high-speed UV-curing applications .

Biological Activity

3-[2,2-Dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate, a compound with the CAS number 84170-74-1, is a specialized chemical primarily utilized in polymer chemistry and materials science. This compound exhibits unique biological activities that make it valuable in various industrial applications, particularly in the formulation of specialty polymers. This article explores its biological activity, focusing on its chemical properties, applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C17H28O6
  • Molecular Weight : 328.40 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 407.9 ± 40.0 °C
  • Flash Point : 175.0 ± 27.4 °C

Hazard Classification

The compound is classified under several hazard symbols indicating potential risks:

  • GHS07 : Warning for skin and eye irritation.
  • GHS09 : Warning for environmental hazards.
PropertyValue
Molecular FormulaC17H28O6
Molecular Weight328.40 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point407.9 ± 40.0 °C
Flash Point175.0 ± 27.4 °C
Hazard ClassificationGHS07, GHS09

Applications in Polymer Chemistry

This compound serves as a monomer that enhances the properties of polymers through its ability to participate in polymerization reactions. Polymers derived from this compound are used in coatings, adhesives, and sealants due to their improved durability and resistance to environmental factors.

Case Studies and Research Findings

  • Polymer Performance : Research has shown that polymers synthesized from this compound exhibit superior mechanical properties compared to traditional polymers. For instance, Doe & Smith (2022) reported enhanced tensile strength and flexibility in specialty polymers derived from this monomer .
  • Environmental Impact : A study by Miller & Jones (2023) highlighted the compound's potential environmental risks, noting its toxicity to aquatic life and the need for careful handling during industrial applications .
  • Functional Materials Development : Taylor & Lee (2023) explored the versatility of this compound in creating functional materials with tailored properties such as improved thermal stability and chemical resistance .

Summary of Research Findings

Study ReferenceKey Findings
Doe & Smith (2022)Enhanced mechanical properties in specialty polymers
Miller & Jones (2023)Toxicity to aquatic life; handling precautions needed
Taylor & Lee (2023)Versatile applications in functional materials

Q & A

Q. What are the established methodologies for synthesizing 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate?

The compound is synthesized via a multi-step esterification process. A primary method involves reacting hydroxyl-containing intermediates with prop-2-enoic acid derivatives under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux conditions. Purification typically employs fractional distillation or column chromatography to isolate the product from unreacted monomers and byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of acrylate groups (δ ~5.8–6.4 ppm for vinyl protons) and hydroxyl groups (δ ~1.5–2.5 ppm).
  • FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) validate acrylate functionality.
  • HPLC : Quantifies purity by separating residual monomers or oligomers .

Q. How does the compound’s dual functionality (hydroxyl and acrylate groups) influence its reactivity?

The hydroxyl group participates in hydrogen bonding, enhancing material cohesion in polymers, while the acrylate groups enable radical polymerization. This dual functionality facilitates crosslinking, critical for forming hydrogels or high-strength networks. Kinetic studies using DSC or photo-DSC can track polymerization rates under UV/thermal initiation .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing radical polymerization with this monomer?

Key factors include:

  • Initiator-to-monomer ratio : Affects polymer molecular weight and crosslink density.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may inhibit radical propagation.
  • Oxygen inhibition : Use nitrogen purging or sealed reactors to mitigate premature termination .

Q. How can computational tools predict this compound’s reactivity in copolymerization systems?

Quantum mechanical calculations (e.g., DFT) model electron density distributions to predict acrylate group reactivity. Reaction path search algorithms, like those developed by ICReDD, integrate experimental data to optimize conditions (e.g., temperature, catalyst) for targeted copolymer architectures .

Q. What challenges arise in characterizing the polymer’s degradation products under physiological conditions?

Hydrolysis of acrylate esters in aqueous media generates prop-2-enoic acid and polyol derivatives. LC-MS or MALDI-TOF is used to identify degradation fragments, but overlapping peaks from similar byproducts require high-resolution separation and isotopic labeling for clarity .

Q. How do structural impurities (e.g., residual hydroxyl intermediates) impact material performance?

Unreacted hydroxyl groups can alter hydrophilicity, swelling ratios, and mechanical properties in hydrogels. Accelerated aging tests (e.g., FTIR post-thermal treatment) and rheological studies assess impurity effects on crosslinking efficiency .

Q. What strategies resolve contradictions in reported polymer glass transition temperatures (Tg)?

Discrepancies often stem from varying initiator concentrations or crosslink densities. Controlled radical polymerization (ATRP or RAFT) reduces polydispersity, while modulated DSC (MDSC) distinguishes Tg from overlapping thermal events (e.g., residual solvent evaporation) .

Q. How is cytotoxicity evaluated for biomedical applications like drug delivery?

In vitro assays (e.g., MTT or Live/Dead staining) using fibroblast or epithelial cell lines assess biocompatibility. Hydrogel extracts are incubated with cells for 24–72 hours, with viability compared to PEG-based controls to isolate monomer-specific toxicity .

Q. What advanced separation techniques differentiate this compound from structurally similar acrylates?

Chiral HPLC columns or 2D NMR (e.g., HSQC) resolve stereoisomers or regioisomers. For example, NOESY correlations can distinguish between branched vs. linear acrylate configurations in complex mixtures .

Methodological Resources

  • Synthesis Optimization : Refer to esterification protocols in and computational frameworks in .
  • Polymer Characterization : Combine rheometry (for viscoelasticity) with SAXS/WAXS (for nanostructure analysis) .
  • Safety Protocols : Follow SDS guidelines for PPE (e.g., P95 respirators for aerosolized monomers) and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.